2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGNXPIRVTUYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride typically involves the following steps:
Chlorination: : The starting material, pyridine, undergoes chlorination to introduce the chlorine atom at the 5-position, forming 5-chloropyridine.
Methylation: : The 5-chloropyridine is then methylated to introduce the methylamino group, resulting in 2-[(5-chloropyridin-2-yl)methylamino]ethanone.
Hydrolysis: : The ketone group in the intermediate is hydrolyzed to form the corresponding carboxylic acid, yielding 2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid.
Salt Formation: : Finally, the carboxylic acid is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the chlorine or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction: : Amines and alcohols.
Substitution: : Chlorinated or aminated derivatives.
Scientific Research Applications
Scientific Research Applications
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride has applications in chemistry, biology, medicine, and industry. It can be employed as a building block for synthesizing more complex organic compounds. The compound may also serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Furthermore, it has potential therapeutic applications, such as in developing new drugs targeting specific biological pathways and can be used to produce agrochemicals, dyes, and other industrial chemicals.
Pharmaceutical Development
The compound is a potential drug candidate for treating infections or cancer.
Biochemical Analysis
This compound is used as an intermediate in synthesizing Edoxaban-d6.
This compound has garnered attention for its potential biological activities and is characterized by its unique structural features, including a chlorinated pyridine ring and an amino-acetic acid moiety.
Biological and Medical Applications
This compound has potential therapeutic applications in developing new drugs targeting specific biological pathways.
Cytotoxicity Studies
Cytotoxicity assays reveal that similar compounds can exhibit significant cytotoxic effects against cancer cell lines. Studies on related pyridine derivatives have demonstrated enhanced cytotoxicity against L1210 leukemia cells, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) indicates that modifications in the pyridine ring can influence the compound's efficacy.
Pharmacological Potential
The pharmacological profile of this compound suggests it may act as a potent agent in neurological disorders. Its analogs have been studied for their ability to cross the blood-brain barrier effectively, leading to increased brain distribution ratios and prolonged half-lives compared to other compounds like retigabine. This property is critical for developing treatments for conditions such as epilepsy and neuropathic pain.
Case Studies
- Immunomodulatory Effects : A study demonstrated that similar compounds could enhance cytokine expression in murine models, indicating their potential as immunotherapeutics.
- Cancer Treatment : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, supporting further investigation into its use as an anti-cancer agent.
- Neurological Applications : Research on related compounds has highlighted their neuroprotective properties, suggesting that this compound may also have therapeutic potential in treating neurodegenerative diseases.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Reaction Types and Applications :
| Reaction | Common Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Higher oxidation state derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) | Amines and alcohols |
| Substitution | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | Chlorinated or aminated derivatives |
Mechanism of Action
The mechanism by which 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1955540-03-0
- Molecular Formula : C₈H₁₀Cl₂N₂O₂
- Molecular Weight : 237.08 g/mol
- IUPAC Name: 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride
- SMILES : CN(CC(=O)O)C₁=NC=C(C=C₁)Cl.Cl
- Structure: Features a 5-chloropyridin-2-yl group linked to a methylamino acetic acid backbone, with the carboxylic acid stabilized as a hydrochloride salt.
Physical Properties :
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences:
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|---|
| This compound (Target) | 1955540-03-0 | C₈H₁₀Cl₂N₂O₂ | 5-Cl-pyridinyl, methylamino, acetic acid (HCl salt) | 237.08 | Amine, carboxylic acid (HCl salt) |
| Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride (Analog 1) | 1243308-37-3 | C₉H₁₀Cl₂N₂O₃ | 5-Cl-pyridinyl, oxoacetate ester (HCl salt) | 265.09 | Ester, ketone, HCl salt |
| 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (Analog 2) | 1688656-71-4 | C₇H₇Cl₂NO₂ | 4-Cl-pyridinyl, acetic acid (HCl salt) | 208.04 | Carboxylic acid (HCl salt) |
| (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid (Analog 3) | 886365-20-4 | C₈H₈ClNO₂ | 5-Cl-pyridinyl, 4-methyl, acetic acid | 185.61 | Carboxylic acid, methyl substituent |
| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (Analog 4) | 1956332-71-0 | C₉H₁₂Cl₂N₂O₂ | 3-Cl-pyridin-4-yl, aminoacetate ester (HCl salt) | 251.11 | Ester, primary amine, HCl salt |
Key Differences and Implications
Substituent Position and Reactivity :
- Chlorine Position :
- Analog 3’s 4-methyl group increases lipophilicity, altering metabolic stability and bioavailability .
Pharmacological Relevance :
- Analog 1 is a validated intermediate in Edoxaban (anticoagulant) production, highlighting the importance of the 5-Cl-pyridinyl scaffold in thrombin inhibition .
- The target compound’s methylamino group may offer metabolic resistance compared to Analog 1’s ester, which is prone to hydrolysis .
Physical and Chemical Properties Comparison
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | 237.08 | 265.09 | 208.04 |
| Solubility | Moderate (HCl salt) | High (ester, HCl) | Low (free acid) |
| Lipophilicity (LogP)* | ~1.2 (estimated) | ~1.8 (estimated) | ~0.5 (estimated) |
| Stability | Stable at RT | Hydrolysis-prone | Hygroscopic |
*Estimated using fragment-based methods.
Biological Activity
2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride is a novel compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of CHClNO and a molecular weight of 237.08 g/mol, is characterized by its unique structural features, including a chlorinated pyridine ring and an amino-acetic acid moiety. This article aims to summarize the biological activity of this compound based on diverse research findings.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 237.08 g/mol |
| IUPAC Name | 2-[(5-chloropyridin-2-yl)-methylamino]acetic acid; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Cytotoxicity Studies
Cytotoxicity assays reveal that similar compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related pyridine derivatives have demonstrated enhanced cytotoxicity against L1210 leukemia cells, suggesting potential applications in cancer therapy . The structure-activity relationship (SAR) indicates that modifications in the pyridine ring can influence the compound's efficacy.
Pharmacological Potential
The pharmacological profile of this compound suggests it may act as a potent agent in neurological disorders. Its analogs have been studied for their ability to cross the blood-brain barrier effectively, leading to increased brain distribution ratios and prolonged half-lives compared to other compounds like retigabine . This property is critical for developing treatments for conditions such as epilepsy and neuropathic pain.
Case Studies
- Immunomodulatory Effects : A study demonstrated that similar compounds could enhance cytokine expression in murine models, indicating their potential as immunotherapeutics.
- Cancer Treatment : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, supporting further investigation into its use as an anti-cancer agent.
- Neurological Applications : Research on related compounds has highlighted their neuroprotective properties, suggesting that this compound may also have therapeutic potential in treating neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride, and how are intermediates characterized?
Answer:
A typical synthesis involves condensation of 5-chloropyridin-2-amine with methylamino acetic acid derivatives under acidic conditions. Key intermediates, such as ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride (CAS 1243308-37-3), are characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., 265.09 g/mol for intermediates) . Reaction progress is monitored via TLC or in situ FTIR for functional group tracking.
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
Answer:
- Structural confirmation : Use NMR (¹H/¹³C) to verify substitution patterns on the pyridine ring and methylamino-acetic acid moiety. Compare experimental spectra with computed InChI/SMILES data (e.g., InChI=1S/C7H6ClNO2...) .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and ion chromatography to quantify hydrochloride content. Cross-validate with elemental analysis (C, H, N, Cl) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (ECHA hazard codes: H315, H319) .
- Store at 2–8°C in airtight containers to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction conditions be optimized using computational and statistical design of experiments (DoE)?
Answer:
- Computational optimization : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods .
- Statistical DoE : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between pH, reaction time, and stoichiometry, reducing trial-and-error cycles .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Dynamic effects : Account for solvent polarity and temperature-induced conformational changes via molecular dynamics (MD) simulations .
- Alternative techniques : Use 2D-COSY or HSQC to resolve overlapping peaks in crowded spectra .
Advanced: What methodologies are recommended for impurity profiling in scale-up syntheses?
Answer:
- LC-MS/MS : Identify trace impurities (e.g., ethyl ester byproducts) with high-resolution mass spectrometry (HRMS) and fragmentation patterns .
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC-DAD (diode array detection) .
Advanced: How can mechanistic studies elucidate the role of the hydrochloride salt in reaction kinetics?
Answer:
- Isotopic labeling : Use deuterated solvents (D₂O) to track proton exchange in the hydrochloride moiety via ¹H NMR.
- Kinetic profiling : Conduct pseudo-first-order experiments under varying HCl concentrations to determine rate dependencies .
Basic: How should stability studies be designed to assess shelf-life under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
